Salicylanilide, 5-chloro-3-(4-chlorophenyl)-4'-fluoro-2'-methyl-
Description
Chemical Identity: The compound, identified as 5-chloro-3-(4-chlorophenyl)-4'-fluoro-2'-methylsalicylanilide (CAS: 24283-57-6), has the molecular formula C₂₀H₁₄Cl₂FNO₂ and a molecular weight of 390.25 g/mol . Synonyms include CP-48985, ENT 27,349, and NSC-190947. Its structure features a salicylanilide backbone substituted with chlorine at positions 5 and 3 (on the biphenyl ring), a fluorine at the 4' position, and a methyl group at the 2' position (Figure 1).
Toxicology data indicate high toxicity, though exact mechanisms or clinical outcomes remain unspecified .
Structure
3D Structure
Properties
CAS No. |
24283-57-6 |
|---|---|
Molecular Formula |
C20H14Cl2FNO2 |
Molecular Weight |
390.2 g/mol |
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C20H14Cl2FNO2/c1-11-8-15(23)6-7-18(11)24-20(26)17-10-14(22)9-16(19(17)25)12-2-4-13(21)5-3-12/h2-10,25H,1H3,(H,24,26) |
InChI Key |
VNFHIWMRMGFNHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC(=CC(=C2O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5-Dichloro-N-(4-fluoro-2-methylphenyl)-2-hydroxy-[1,1’-Biphenyl]-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Biphenyl Core: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of Substituents: Chlorine and fluorine atoms can be introduced through electrophilic aromatic substitution reactions.
Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4’,5-Dichloro-N-(4-fluoro-2-methylphenyl)-2-hydroxy-[1,1’-Biphenyl]-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Salicylanilide derivatives, including the target compound, exhibit significant biological activities that are crucial in pharmacology and agricultural chemistry.
Antimicrobial Activity
Salicylanilide has demonstrated substantial antimicrobial properties against a variety of pathogens.
- Mechanism : The antimicrobial action typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
| Pathogen | Efficacy Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Candida albicans | High | |
| Escherichia coli | Moderate |
Antiparasitic Activity
This compound is particularly effective against certain parasites, making it valuable in veterinary medicine.
- Application : It has been utilized to control gastropod populations, which are vectors for various agricultural diseases.
Antiviral Potential
Emerging studies suggest that salicylanilide derivatives may possess antiviral properties, although further research is necessary to elucidate the mechanisms involved.
Industrial Applications
Salicylanilide is primarily used in agriculture for pest control due to its effectiveness against gastropods. Its application extends to:
- Agricultural Chemistry : Used as a molluscicide to protect crops from gastropod damage.
Case Studies
-
Antimicrobial Efficacy Study :
- A study revealed that salicylanilide inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL, indicating its potential as an antibacterial agent.
-
Antiparasitic Field Trials :
- Field trials demonstrated that formulations containing salicylanilide derivatives significantly reduced snail populations at concentrations around 10 ppm, showcasing its effectiveness in pest management.
Mechanism of Action
The mechanism of action of 4’,5-Dichloro-N-(4-fluoro-2-methylphenyl)-2-hydroxy-[1,1’-Biphenyl]-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Salicylanilide Derivatives
Table 1: Substituent Effects on Activity and Properties
*Inference based on halogenation and methyl/fluoro groups increasing lipophilicity.
Key Observations:
- Halogenation : The presence of chlorine (as in the target compound and 4',5-dichlorosalicylanilide) correlates with antimicrobial activity, while iodine in closantel enhances antiparasitic efficacy .
- Fluorine and Methyl Groups: The 4'-fluoro and 2'-methyl groups in the target compound likely improve metabolic stability and membrane permeability compared to non-fluorinated analogs .
- Phosphate Derivatives : Masking the hydroxyl group with phosphate/thiophosphate moieties (e.g., salicylanilide diethyl thiophosphates) reduces cytotoxicity and enhances aqueous solubility, enabling better cellular uptake .
Physicochemical Properties
- Solubility : The target compound’s low solubility (inferred from halogenation and aromaticity) contrasts with phosphate derivatives, which exhibit improved aqueous solubility due to ionizable groups . Nitro-substituted analogs (e.g., 4ʹ-chloro-3-nitrosalicylanilide) also show low solubility, suggesting halogenation and nitro groups similarly hinder dissolution .
- Thermal Stability : High melting points (>250°C) are common in halogenated salicylanilides (e.g., 4ʹ-chloro-5-nitrobenzanilide, MP: 253–254°C) due to strong intermolecular interactions .
Biological Activity
Salicylanilide, specifically the compound 5-chloro-3-(4-chlorophenyl)-4'-fluoro-2'-methyl- , is a derivative of salicylanilide known for its diverse biological activities. This compound has garnered attention in various fields, including pharmacology and agricultural chemistry, due to its potential applications as an antimicrobial and antiparasitic agent.
- Molecular Formula : CHClFNO
- Molecular Weight : 390.2 g/mol
- IUPAC Name : 5-chloro-3-(4-chlorophenyl)-4'-fluoro-2'-methyl-2-hydroxybenzamide
The biological activity of salicylanilides often involves their ability to interact with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents (chlorine and fluorine) enhances the lipophilicity of the compound, which may facilitate its penetration into biological membranes and enhance its efficacy against various pathogens.
Biological Activity Overview
-
Antimicrobial Activity :
- Salicylanilides have been shown to possess significant antimicrobial properties against a range of bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
-
Antiparasitic Activity :
- This compound has demonstrated effectiveness against certain parasites, particularly in veterinary medicine. It is particularly noted for its action against gastropods, which are vectors for various agricultural pests and diseases.
-
Antiviral Potential :
- Some studies suggest that salicylanilide derivatives may exhibit antiviral properties, although detailed mechanisms remain to be fully elucidated.
Table 1: Summary of Biological Activities
| Activity Type | Pathogen/Target | Efficacy Level | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Moderate | |
| Antifungal | Candida albicans | High | |
| Antiparasitic | Gastropods | Very High | |
| Antiviral | Ebola virus | Preliminary findings |
Detailed Research Findings
-
Antimicrobial Studies :
- A study conducted on various salicylanilide derivatives, including the target compound, revealed that it inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL. The mechanism involved disruption of the bacterial cell wall integrity.
-
Antifungal Efficacy :
- In vitro tests showed that salicylanilide exhibited potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL depending on the strain tested.
-
Antiparasitic Applications :
- Research has indicated that this compound is effective in controlling gastropod populations, which are known to transmit agricultural diseases. Field trials demonstrated a significant reduction in snail populations when treated with formulations containing salicylanilide derivatives at concentrations around 10 ppm .
Q & A
Q. How is the antifungal activity of this compound assessed in vitro?
- Protocol : Follow CLSI guidelines (M27/M38) for broth microdilution assays. Test against Candida albicans, Trichophyton mentagrophytes, and azole-resistant strains. MIC (Minimum Inhibitory Concentration) values are determined at pH 7.0 and 5.0 to assess pH-dependent activity .
- Example MICs :
| Fungal Strain | MIC (μM) | pH | Reference |
|---|---|---|---|
| Trichophyton mentagrophytes | 0.49 | 7.0 | |
| Candida krusei | 15.6 | 7.0 |
Q. What analytical techniques validate its structural integrity and purity?
- Techniques :
- NMR : H/C NMR for substituent confirmation (e.g., 4'-fluoro and 2'-methyl groups).
- HPLC-MS : Reverse-phase C18 columns (ACN/H2O + 0.1% formic acid) for purity ≥98% .
- Elemental Analysis : Confirm stoichiometry of Cl, F, and C/H/N ratios.
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact its pharmacodynamic profile?
- SAR Insights :
- Chlorine at C5 : Enhances lipophilicity and membrane penetration (critical for antifungal activity) .
- 4'-Fluoro Group : Improves metabolic stability by reducing CYP450-mediated oxidation .
- 2'-Methyl Group : Steric hindrance may reduce off-target binding but lowers solubility.
Q. What in vivo models are suitable for evaluating its efficacy and toxicity?
- Models :
- Murine Candidiasis : Infected BALB/c mice treated orally (10–50 mg/kg/day) with pharmacokinetic monitoring (plasma concentration via LC-MS/MS) .
- Toxicity Screening : HepG2 cell viability assays (IC50 > 100 μM indicates low cytotoxicity) .
Q. How does this compound compare to FDA-approved salicylanilides (e.g., niclosamide) in overcoming drug resistance?
- Mechanistic Advantage : Unlike niclosamide (mitochondrial uncoupler), this derivative inhibits fungal hyphal growth via disruption of membrane ergosterol biosynthesis, bypassing azole resistance mechanisms (e.g., ERG11 mutations) .
- Resistance Reversal : Synergy testing with fluconazole (FICI ≤0.5 indicates additive effect) against C. albicans biofilms .
Q. What computational approaches predict its binding to fungal targets?
- Methods :
- Docking Studies : Use C. albicans CYP51 (PDB: 5TZ1) to simulate binding affinity.
- MD Simulations : Assess stability of ligand-CYP51 complexes over 100 ns trajectories (GROMACS/AMBER) .
Contradictions and Validation
Q. Why do some studies report reduced activity at acidic pH despite high in vitro potency?
- Conflict : MICs for Trichosporon asahii increase from 3.9 μM (pH 7) to >15.6 μM (pH 5) .
- Resolution : Protonation at low pH reduces membrane permeability. Use buffered media or prodrug strategies (e.g., ester prodrugs hydrolyzed intracellularly) .
Q. How reliable are MIC values across different laboratories?
- Standardization : Adhere to CLSI guidelines with quality-controlled strains (e.g., C. albicans ATCC 90028). Inter-lab variability ≤2-fold is acceptable .
Analytical Method Development
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
